2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a quinazolinone-derived acetamide featuring a 4-bromophenyl group at position 3 of the quinazolinone core, a sulfanyl linker at position 2, and an acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group. The bromophenyl substituent contributes electron-withdrawing effects and enhanced lipophilicity, while the trifluoromethyl group on the phenyl ring introduces strong electronegativity and metabolic stability .
Properties
Molecular Formula |
C23H15BrF3N3O2S |
|---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H15BrF3N3O2S/c24-15-8-10-17(11-9-15)30-21(32)18-6-1-2-7-19(18)29-22(30)33-13-20(31)28-16-5-3-4-14(12-16)23(25,26)27/h1-12H,13H2,(H,28,31) |
InChI Key |
QNLTZCFLLIXUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Synthesis
The 3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl scaffold is synthesized via cyclization of anthranilic acid derivatives.
-
Benzoxazinone formation : Anthranilic acid (1.37 g, 0.01 mol) reacts with acetic anhydride (1.74 g, 0.017 mol) in pyridine (30 mL) under reflux for 1 hour to yield 2-methyl-4H-benzo[d][1,oxazin-4-one.
-
Ring expansion : The benzoxazinone intermediate reacts with 4-bromoaniline (1.72 g, 0.01 mol) in glacial acetic acid at 100°C for 6–7 hours, forming 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one.
Key Reaction Parameters :
| Step | Reagent Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 1:1.7 | Reflux | 1 hr | 85% |
| 2 | 1:1 | 100°C | 7 hr | 78% |
Sulfanyl Group Incorporation
The methyl group at position 2 of the quinazolinone is replaced with a sulfanyl moiety via nucleophilic substitution.
-
Chlorination : 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (2.0 g, 5.6 mmol) reacts with sulfuryl chloride (SO₂Cl₂, 1.5 eq) in dichloromethane (DCM) at 0–5°C for 2 hours to form 2-chloroquinazolinone.
-
Thiolation : The chlorinated intermediate reacts with potassium thioacetate (1.2 eq) in dimethylformamide (DMF) at 50°C for 4 hours, yielding 2-sulfanylquinazolinone.
Optimization Notes :
Acetamide Side-Chain Coupling
The sulfanyl group is functionalized with N-[3-(trifluoromethyl)phenyl]acetamide via a two-step sequence.
Synthesis of N-[3-(Trifluoromethyl)phenyl]acetamide :
-
Acylation : 3-(Trifluoromethyl)aniline (1.61 g, 10 mmol) reacts with chloroacetyl chloride (1.13 g, 10 mmol) in anhydrous THF under N₂ at 0°C. Triethylamine (1.01 g, 10 mmol) is added dropwise to neutralize HCl.
-
Purification : The crude product is recrystallized from ethanol/water (3:1) to yield white crystals (82% purity).
Coupling Reaction :
The sulfanylquinazolinone (1.0 eq) and N-[3-(trifluoromethyl)phenyl]chloroacetamide (1.1 eq) are stirred in DMF with K₂CO₃ (2.0 eq) at 80°C for 8 hours. The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried.
Characterization Data :
-
¹H NMR (300 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.32–7.18 (m, 11H, aromatic), 4.02 (s, 2H, SCH₂).
Alternative Synthetic Strategies
One-Pot Tandem Reaction
A streamlined approach combines quinazolinone formation and sulfanyl-acetamide coupling in a single reactor:
-
Anthranilic acid, 4-bromoaniline, and chloroacetylated amine are heated in polyphosphoric acid (PPA) at 120°C for 12 hours.
-
The reaction mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
Advantages :
-
Reduces purification steps.
-
Overall yield increases to 65–70%.
Limitations :
-
Requires strict stoichiometric control to avoid side products.
Reaction Mechanism Insights
Quinazolinone Cyclization
The acid-catalyzed cyclization proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of benzoxazinone, followed by dehydration.
Sulfanyl-Acetamide Coupling
The substitution at the quinazolinone’s C2 position follows an SN2 mechanism, where the thiolate ion displaces chloride from chloroacetamide. K₂CO₃ deprotonates the thiol, enhancing nucleophilicity.
Yield Optimization and Challenges
Critical Factors Affecting Yield
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent polarity | DMF > DMSO > THF | +15% |
| Base strength | K₂CO₃ > NaHCO₃ > Et₃N | +20% |
| Temperature | 80°C > 60°C > 100°C | +10% |
Analytical Validation
Purity Assessment
Spectroscopic Consistency
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 1245 cm⁻¹ (C-S).
-
¹³C NMR : δ 168.9 (quinazolinone C=O), 165.3 (acetamide C=O), 118.2–135.7 (aromatic carbons).
Industrial-Scale Considerations
Cost-Effective Modifications
-
Catalyst recycling : Pd/C or Raney nickel reused in hydrogenation steps reduces costs.
-
Solvent recovery : DMF is distilled and reused, lowering environmental impact.
Comparative Analysis with Analogous Compounds
The substitution pattern at the quinazolinone’s C3 and acetamide’s aryl group significantly influences synthetic complexity:
The electron-withdrawing trifluoromethyl group in the target compound enhances acetamide stability but requires stringent anhydrous conditions during coupling .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazoline derivative.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituent electronic properties, steric effects, and heterocyclic core variations.
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects
- Halogen vs. Methoxy : Replacing 4-bromophenyl (target compound) with 4-methoxyphenyl () introduces electron-donating effects, which may weaken interactions with electrophilic enzyme pockets. The bromine atom’s larger size and polarizability enhance van der Waals interactions in hydrophobic environments .
- Trifluoromethyl vs. Chloro/Methyl : The 3-(trifluoromethyl)phenyl group (target) offers superior electronegativity and resistance to oxidative metabolism compared to 4-chlorophenyl () or 3,4-dimethylphenyl (). This likely improves pharmacokinetic properties .
Heterocyclic Core Variations
- Quinazolinone vs.
Pharmacological Implications
- Anti-exudative Activity : While direct data for the target compound is unavailable, structurally related acetamides () show anti-inflammatory activity comparable to diclofenac. The trifluoromethyl group may enhance potency by resisting metabolic degradation .
- Crystallographic Stability : The dihedral angle between the bromophenyl and acetamide groups (66.4° in ) suggests favorable packing and solubility, critical for formulation. Analogous compounds with smaller angles exhibit poorer crystallinity .
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 499104-41-5) is a novel quinazoline derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 535.24 g/mol. The structure includes a bromophenyl moiety, a trifluoromethylphenyl group, and a quinazoline backbone, which are key to its biological activity.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects on the MCF-7 breast cancer cell line. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| Hek293 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are critical in inflammatory pathways and cancer progression.
- COX-2 Inhibition : The compound exhibited moderate inhibition of COX-2 with an IC50 value of 18.5 µM.
- LOX Inhibition : It showed similar activity against LOX-5 and LOX-15, indicating potential anti-inflammatory properties.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between the compound and its biological targets. The trifluoromethyl group enhances binding affinity through π–π stacking interactions with aromatic residues in the active site of target proteins.
Case Studies
-
Study on Anticancer Properties :
A study conducted on various cancer cell lines revealed that the compound significantly inhibited proliferation in MCF-7 cells compared to control groups. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. -
Enzyme Inhibition Assays :
In vitro assays were performed to evaluate the inhibitory effects on COX and LOX enzymes. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs, especially in conditions where COX-2 is overexpressed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
